molecular formula C23H22N4O3S2 B492705 1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one CAS No. 671200-79-6

1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one

Cat. No.: B492705
CAS No.: 671200-79-6
M. Wt: 466.6g/mol
InChI Key: YPKSUHGEABSVST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one is a useful research compound. Its molecular formula is C23H22N4O3S2 and its molecular weight is 466.6g/mol. The purity is usually 95%.
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Biological Activity

The compound 1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one is a complex organic molecule that combines the structural motifs of tetrahydroisoquinolines and triazoles. This article explores its biological activity based on existing research findings.

Chemical Structure

The molecular structure features:

  • A tetrahydroisoquinoline moiety known for its neuroactive properties.
  • A triazolo-thiazole component which may contribute to its pharmacological profile.

Biological Activity Overview

Research indicates that compounds similar to this one exhibit various biological activities including:

  • Antioxidant properties
  • Neuroprotective effects
  • Potential anti-cancer activity

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantScavenging free radicals
NeuroprotectiveProtection against neuronal damage
Anti-cancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction of inflammatory markers

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Receptor Modulation :
    • The tetrahydroisoquinoline structure is known to modulate dopamine receptors, which may play a role in its neuroprotective effects.
  • Enzyme Inhibition :
    • Potential inhibition of enzymes involved in oxidative stress pathways has been suggested.
  • Cell Signaling Pathways :
    • The compound may influence signaling pathways related to apoptosis and cell survival.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Neuroprotective Study :
    • A study on a related tetrahydroisoquinoline showed significant neuroprotection in models of Parkinson's disease by reducing oxidative stress markers and improving motor function in animal models .
  • Anti-Cancer Activity :
    • Research demonstrated that derivatives of tetrahydroisoquinoline induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
  • Inflammation Reduction :
    • A study indicated that compounds with similar structures reduced levels of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Properties

IUPAC Name

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S2/c1-29-19-10-16-8-9-26(12-17(16)11-20(19)30-2)21(28)14-32-23-25-24-22-27(23)18(13-31-22)15-6-4-3-5-7-15/h3-7,10-11,13H,8-9,12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKSUHGEABSVST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)CSC3=NN=C4N3C(=CS4)C5=CC=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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